3-Aminophthalhydrazide monosodium salt
Overview
Description
Synthesis Analysis
The synthesis of 3-aminophthalhydrazide monosodium salt involves chemical processes that lead to the formation of this compound. Martin et al. (2015) discovered a new polymorph of anhydrous sodium luminolate (5-amino-2, 3-dihydro-1, 4-phthalazinedione monosodium salt) through powder X-ray diffraction and Rietveld refinement, indicating a complex process of synthesis that results in the formation of stable polymorphs under specific conditions (Martin et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-aminophthalhydrazide monosodium salt has been analyzed through various techniques. For instance, the crystal structure of 2-aminophthalhydrazide (luminol) was determined by X-ray diffraction analysis, revealing a hydrogen-bonded trimeric unit and showing the molecule crystallizes as an amide-hydroxyimunol tautomer (Paradies, 1992).
Chemical Reactions and Properties
The chemical reactions and properties of 3-aminophthalhydrazide monosodium salt include its interaction with other compounds and its stability under various conditions. The compound demonstrates interesting reactivity patterns and stability characteristics, making it a subject of study in the context of chemical reactions (Yu et al., 1999).
Physical Properties Analysis
The physical properties of 3-aminophthalhydrazide monosodium salt, such as its crystalline structure and stability, have been a focus of research. Studies by Martin et al. (2015) provide insights into the polymorphic nature of the compound, showing how slurry experiments prove the new form to be more stable than the previously known forms (Martin et al., 2015).
Chemical Properties Analysis
Analysis of the chemical properties of 3-aminophthalhydrazide monosodium salt reveals its reactivity and potential for various applications. The compound's interactions with metals, its role as a ligand in coordination polymers, and its chemiluminescent properties are of particular interest. For instance, Luo et al. (2011) studied lanthanide aminoisophthalate coordination polymers, highlighting the tunable luminescent properties of these compounds and suggesting potential applications for 3-aminophthalhydrazide monosodium salt in luminescent materials (Luo et al., 2011).
Scientific Research Applications
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Chemiluminescence Analysis of Metal Cations
- Summary : 3-Aminophthalhydrazide monosodium salt is used in chemiluminescence analysis, a technique used to detect and measure the intensity of light produced during a chemical reaction . This method is often used to analyze metal cations .
- Results : The results or outcomes obtained can provide valuable information about the presence and concentration of specific metal cations in a sample .
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Analysis of Blood and Glucocorticoids
- Summary : This compound is also used in the analysis of blood and glucocorticoids . Glucocorticoids are a type of steroid hormone that plays a crucial role in a wide range of physiological processes, including the immune response and regulation of metabolism.
- Results : The intensity of the chemiluminescence can provide information about the presence and concentration of specific components in the blood or the level of glucocorticoids .
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Imaging Myeloperoxidase Activity
- Summary : 3-Aminophthalhydrazide monosodium salt is used to image myeloperoxidase activity . Myeloperoxidase is an enzyme found in certain types of white blood cells that plays a role in the body’s immune response.
- Results : The intensity of the fluorescence can provide information about the level of myeloperoxidase activity, which can be useful in studying and diagnosing certain diseases .
properties
IUPAC Name |
sodium;8-amino-2H-phthalazin-3-ide-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJVDCVIJCBUTH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophthalhydrazide monosodium salt | |
CAS RN |
20666-12-0 | |
Record name | Sodium luminolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020666120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM LUMINOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG2PZR7UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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